![molecular formula C26H53NO3 B13114676 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide is a complex organic compound with the molecular formula C26H53NO3. It is characterized by the presence of hydroxyl groups and an amide linkage, making it a significant molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide typically involves the reaction of octanoic acid with a suitable amine derivative under controlled conditions. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The hydroxyl groups are introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and amide linkage allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can influence various biological processes, including signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide
- N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxyheptadecyl]octanamide
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological molecules
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C26H53NO3 |
|---|---|
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide |
InChI |
InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m1/s1 |
Clave InChI |
LGOFBZUQIUVJFS-RPBOFIJWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)NC(=O)CCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
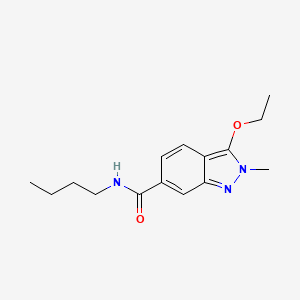
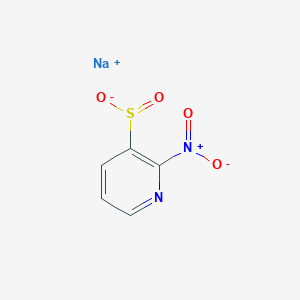
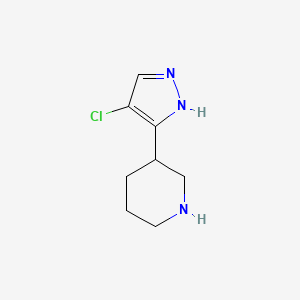

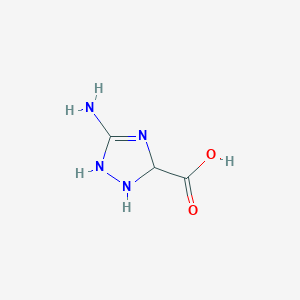
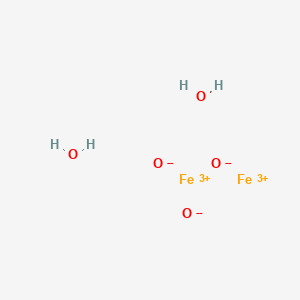

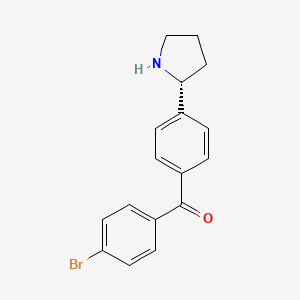
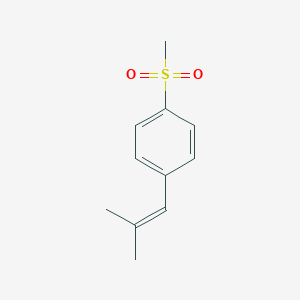
![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)

![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)
